molecular formula C23H31N5O12 B1249038 (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide

Cat. No.: B1249038
M. Wt: 569.5 g/mol
InChI Key: BFXPEJKKPCBJOT-PQXOLBNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide is a natural product found in Streptomyces griseus with data available.

Scientific Research Applications

Enantiospecific Synthesis

  • The study by Deschenaux, Kallimopoulos, Stoeckli-Evans, and Jacot‐Guillarmod (1989) explores enantiospecific synthesis techniques related to pyran derivatives, which are chemically similar to the compound . This research contributes to the understanding of stereochemical aspects in the synthesis of complex molecules like the one you're interested in (Deschenaux et al., 1989).

Pharmacological Properties

  • Verhoest et al. (2012) discuss the design and discovery of a novel PDE9A inhibitor that shares structural similarities with the compound. Their research highlights the compound's ability to penetrate the brain, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).

Cytotoxicity Studies

  • Research by Meilert, Pettit, and Vogel (2004) includes cytotoxicity studies towards marine P388 lymphocytic leukemia and six human cancer cell lines, providing insights into the potential therapeutic applications of structurally related compounds (Meilert et al., 2004).

Antioxidative Properties

  • Kim, Kim, Sun‐Ok Kim, Yoo, Kwak, Chae, and Hong (2002) investigated the antioxidative action of a benzopyran analog, which is chemically related to the compound of interest. Their findings offer insights into potential antioxidative properties (Kim et al., 2002).

Antibacterial and Antifungal Activities

  • Srinivas, Sunitha, and Shamili (2020) explored the antibacterial and antifungal activities of pyrane glycosides, indicating a potential area of application for related compounds (Srinivas et al., 2020).

Properties

Molecular Formula

C23H31N5O12

Molecular Weight

569.5 g/mol

IUPAC Name

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide

InChI

InChI=1S/C23H31N5O12/c1-8-3-2-4-9(19(35)25-8)26-20(36)11-7-10(29)13(31)22(38-11)40-17(18(24)34)16-14(32)15(33)21(39-16)28-6-5-12(30)27-23(28)37/h5-10,13-17,21-22,29,31-33H,2-4H2,1H3,(H2,24,34)(H,25,35)(H,26,36)(H,27,30,37)/t8-,9+,10+,13+,14+,15-,16+,17-,21-,22-/m1/s1

InChI Key

BFXPEJKKPCBJOT-PQXOLBNDSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](C(=O)N1)NC(=O)C2=C[C@@H]([C@@H]([C@H](O2)O[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)C(=O)N)O)O

Canonical SMILES

CC1CCCC(C(=O)N1)NC(=O)C2=CC(C(C(O2)OC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)C(=O)N)O)O

Synonyms

A-500359 C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 2
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 4
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 5
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide
Reactant of Route 6
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide

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